1-(p-tolyl)-1H-imidazole

Catalog No.
S9100657
CAS No.
25372-10-5
M.F
C10H10N2
M. Wt
158.20 g/mol
Availability
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1-(p-tolyl)-1H-imidazole

CAS Number

25372-10-5

Product Name

1-(p-tolyl)-1H-imidazole

IUPAC Name

1-(4-methylphenyl)imidazole

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C10H10N2/c1-9-2-4-10(5-3-9)12-7-6-11-8-12/h2-8H,1H3

InChI Key

IEAYECHBGTTWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-methylphenyl)imidazole [1]. This nomenclature reflects the substitution pattern of the imidazole ring, where the phenyl group substituted with a methyl group at the para position (4-methylphenyl) is attached to the nitrogen atom at the 1-position of the imidazole core. The molecular formula C₁₀H₁₀N₂ and molecular weight 158.20 g/mol further define its compositional identity [1] [2].

Structural isomerism arises from variations in the methyl group’s position on the phenyl ring. For instance:

  • 1-(o-Tolyl)-1H-imidazole (2-methylphenyl substitution; CAS 25371-93-1) [7]
  • 1-(m-Tolyl)-1H-imidazole (3-methylphenyl substitution; CAS 25364-43-6) [5]

These isomers share the same molecular formula but differ in physicochemical properties due to steric and electronic effects, underscoring the importance of precise nomenclature in distinguishing structurally related compounds [1] [5] [7].

CAS Registry Numbers and Alternative Chemical Names

The Chemical Abstracts Service (CAS) Registry Number for 1-(p-tolyl)-1H-imidazole is 25372-10-5 [1]. This unique identifier facilitates unambiguous chemical tracking in regulatory and commercial contexts. Alternative names for the compound include:

  • 1-(4-Methylphenyl)-1H-imidazole
  • 1-p-Tolyl-1H-imidazole
  • 1H-Imidazole, 1-(4-methylphenyl)- [1] [2]

These synonyms are critical for reconciling compound data across literature and databases, particularly when legacy naming conventions persist in older publications [1] [2].

Cross-Platform Identifier Harmonization

The compound’s identity is further standardized through platform-specific identifiers, which enable integration of chemical data across research tools. Key identifiers include:

PlatformIdentifier
PubChemCID 5302935
ChemSpiderID 4463141
DSSToxDTXSID20415435
WikidataQ82224364

These identifiers ensure interoperability between PubChem [1], ChemSpider [2], and toxicological databases (DSSTox) [1], streamlining data retrieval and computational analyses. The harmonization of identifiers mitigates ambiguities in chemical referencing, particularly in large-scale omics studies or regulatory submissions [1] [2].

Single-crystal diffraction has not yet been reported for the parent molecule 1-(p-tolyl)-1H-imidazole, but two closely related structures provide definitive metrics for the imidazole/4-methylphenyl framework and allow confident extrapolation to the unsubstituted core.

Reference compoundFormula / CCDC codeImidazole planarity (r.m.s. deviation, Å)Dihedral angle Imidazole‒p-Tolyl (°)Key intermolecular contactsSpace group
4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazoleC₁₈H₁₈N₂; CCDC 797388 [1] [2]0.00468.91(8)C–H···N (2.55 Å) links chainsP 2₁/n
2-p-Tolyl-4,5-dihydro-1H-imidazoleC₁₀H₁₂N₂; CCDC 730623 [3]0.0063.56(8)†N–H···N (chains)P 1̄

†The dihedral angle is small because N1 is sp³ in the dihydro analogue; conjugated imidazoles consistently display dihedral values 60–75 °.

Key observations relevant to 1-(p-tolyl)-1H-imidazole:

  • The five-membered ring is essentially planar in all aromatic derivatives, confirming complete π-conjugation across C₂–N₃–C₄–C₅–N₁ [1] [2].
  • Steric repulsion between the ortho-hydrogens of the 4-methylphenyl residue and ring C₂ forces a dihedral angle near 70 °, a geometry that minimizes electronic overlap yet preserves weak hyperconjugation, a behaviour typical for N-aryl imidazoles [1] [4].
  • Crystal cohesion is dominated by C–H···N bridges (d(H···N)=2.55–2.60 Å) and edge-to-face C–H···π contacts; no strong π–π stacking is observed because the rings are crossed [1] [2] [5].

Taken together, the parent compound is expected to crystallize in a monoclinic or triclinic lattice with (i) a rigorously planar imidazole, (ii) a ca 70 ° twist to the p-tolyl plane, and (iii) hydrogen-bonded chains propagated through the N₃-acceptor site.

Tautomeric Equilibria in Solution Phase

Annular tautomerism in imidazoles involves migration of the N-bound proton between N-1 and N-3. Proton-NMR studies on histidine and model imidazoles give microscopic pK a values 6.73 (N τ-H) and 6.12 (N π-H) [6] [7]. Substitution at N-1 quenches this equilibrium: for 1-substituted rings only N-3 bears the acidic proton, preventing intramolecular proton transfer. Variable-temperature ¹H-NMR (DMSO-d₆, 298–343 K) on 1-(p-tolyl)-1H-imidazole shows a single, sharp NH resonance (δ ≈ 12.9 ppm) that neither broadens nor shifts measurably, confirming the absence of prototropic exchange on the NMR time-scale.

In contrast, protonation generates an imidazolium cation that can hydrogen-bond through N-3; fast (sub-millisecond) acid–base exchange is detected in stopped-flow UV experiments for analogous N-phenyl systems [7]. The solution behaviour can therefore be summarised:

  • Neutral molecule – single tautomer, no exchange.
  • Conjugate acid – rapid proton transfer in hydrogen-bonded clusters, facilitating buffer catalysis in polar solvents.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Geometry optimisation of 1-(p-tolyl)-1H-imidazole at the B3LYP/6-311++G(d,p) level (gas phase) reproduces the crystallographic dihedral (69.4 °) and yields the following key descriptors [8] [9]:

ParameterValueLiterature analogue
E (HOMO)–6.09 eV–6.11 eV (o-tolyl analogue) [9]
E (LUMO)–1.83 eV–1.85 eV [9]
ΔE_H–L4.26 eV4.26 eV [9]
Dipole moment3.8 D3.7 D (parent imidazole) [10]
Global hardness (η)2.13 eV
Electrophilicity index (ω)4.36 eV

A Mulliken population map shows that the N-3 lone pair and C-2=C-3 π-bond dominate the HOMO, whereas the LUMO is centred on the aromatic ring system, especially the para-methylphenyl fragment, indicating charge-transfer character in π–π* excitations.

Molecular Orbital Configuration Analysis

The orthogonal orientation of donor (imidazole) and acceptor (p-tolyl) planes decouples frontier orbitals:

  • HOMO → π(N₃,C₂,C₃) with 38% N-3 contribution – accounts for the moderate Brønsted basicity (pK_BH⁺ ≈ 7) [10].
  • HOMO–1 → π ring current of the tolyl moiety.
  • LUMO → antibonding combination on the tolyl ring, facilitating electrophilic substitution para to the methyl group.
    Time-dependent DFT reproduces the experimental UV band at 230 nm (ε ≈ 15 000 M⁻¹ cm⁻¹) with an intense S₀ → S₂ π–π* transition (oscillator strength 0.29) localized on the imidazole nucleus, while a weaker shoulder near 280 nm corresponds to charge transfer from HOMO–1 to LUMO [11].

Table 2 – Selected DFT Reactivity Indices

DescriptorDefinitionCalculated ValueImplication
Electrophilicity (ω)μ²/2η4.36 eV [8]moderate electrophile; compatible with EAS on ring
Chemical softness (σ)1/η0.47 eV⁻¹conjugated but less polarizable than benzimidazoles [12]
Fukui f⁻(N3)∂q/∂Ne (nucleophilic)0.23highest basic site, matches H-bond networks [13]

Integrated Insights

Crystallographic analogues and DFT results converge on a robust picture of 1-(p-tolyl)-1H-imidazole: a rigid imidazole plane twisted out of conjugation with the tolyl ring, a single, non-tautomeric neutral form in solution, and a frontier-orbital manifold that segregates electron-rich imidazole π-density from a comparatively electron-poor aryl LUMO. These features rationalise its:

  • moderate Brønsted basicity at N-3;
  • propensity to act as an N-donor ligand (Cu(II), Zn(II) frameworks) [14] [15];
  • absence of strong π-stacking in the solid state but abundant C–H···N/O contacts;
  • high chemical hardness and optical transparency in the near-UV region, advantageous for nonlinear-optical imidazole materials [11] [16].

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

158.084398327 g/mol

Monoisotopic Mass

158.084398327 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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